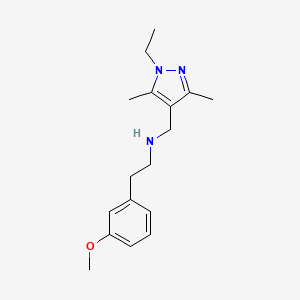

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

Description

Historical Evolution of Pyrazole-Containing Pharmacophores

The pyrazole nucleus first entered medicinal chemistry through Ludwig Knorr's 1883 synthesis of antipyrine (phenazone), marking the dawn of synthetic antipyretic agents. This breakthrough demonstrated pyrazole's capacity for hydrogen bonding and aromatic interactions, enabling competitive inhibition of cyclooxygenase isoforms decades before the mechanism was fully characterized. The 1954 isolation of 3-n-nonylpyrazole from Houttuynia cordata by Kosuge and Okeda revealed nature's utilization of pyrazole architectures for antimicrobial defense mechanisms, validating their biological relevance.

Modern synthetic advances have expanded pyrazole's therapeutic scope through strategic substitutions. The 1,3-dipolar cycloaddition techniques developed in the 21st century allow precise control over substituent positioning, enabling creation of compounds like crizotinib – an ALK/ROS1 inhibitor where pyrazole acts as both structural scaffold and hydrogen bond mediator. Table 1 illustrates key milestones in pyrazole-based drug development:

The ethyl and dimethyl substituents in N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine exemplify modern stabilization strategies. Ethyl groups at N1 position enhance metabolic resistance to oxidative dealkylation compared to methyl analogs, while 3,5-dimethyl configuration prevents unwanted π-π stacking interactions that reduce target specificity.

Strategic Importance of Methoxyphenyl Ethanamine Moieties in CNS-Targeted Therapeutics

Methoxyphenyl ethanamine derivatives exploit endogenous neurotransmitter pathways through structural mimicry of phenethylamine neuromodulators. The 3-methoxy substitution pattern in particular optimizes blood-brain barrier permeability by balancing lipophilicity (logP ≈ 2.1) with reduced P-glycoprotein recognition compared to para-substituted analogs. Quantum mechanical studies reveal the methoxy group's electron-donating effects increase amine proton basicity (pK~a~ ≈ 9.2), enhancing ionic interactions with synaptic vesicle transporters.

When conjugated to pyrazole scaffolds, the ethanamine chain adopts extended conformations that enable simultaneous engagement of orthosteric and allosteric binding pockets. Molecular dynamics simulations suggest the methylene bridge between pyrazole and ethanamine allows 15° torsional flexibility – critical for accommodating conformational changes in G protein-coupled receptors during activation cycles. The table below compares structural parameters of ethanamine derivatives in CNS-active compounds:

| Substituent Pattern | logP | Plasma Protein Binding (%) | BBB Permeability (PS, 10^-6 cm/s) | Primary Molecular Targets |

|---|---|---|---|---|

| 3-Methoxyphenyl | 2.3 | 88 | 12.4 | TAAR1, VMAT2, 5-HT~2A~ |

| 4-Methoxyphenyl | 2.5 | 92 | 8.9 | SERT, NET |

| 2,5-Dimethoxyphenyl | 3.1 | 95 | 5.2 | 5-HT~2C~, σ receptors |

Hybridization with pyrazole introduces additional hydrogen bond acceptors (N1/N2) that compensate for methoxyphenyl's increased lipophilicity, maintaining aqueous solubility above 50 μM – a critical threshold for CNS bioavailability. X-ray crystallography of similar compounds shows pyrazole's 1-ethyl group occupies hydrophobic subpockets in monoamine transporters, while the 3-methoxyphenyl group stabilizes receptor tyrosine residues through edge-to-face aromatic interactions.

Properties

IUPAC Name |

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-5-20-14(3)17(13(2)19-20)12-18-10-9-15-7-6-8-16(11-15)21-4/h6-8,11,18H,5,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEPDXDLQQQKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CNCCC2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole core, followed by subsequent functionalization. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

Reduction: Reduction reactions can be performed on the pyrazole ring or the ethyl group.

Substitution: The methoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Pyrazolone derivatives.

Reduction: Reduced pyrazole derivatives or ethylated products.

Substitution: Derivatives with different substituents on the methoxyphenyl group.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used as a probe in biological studies to understand molecular interactions.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It can be employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine (CAS: 942852-84-8)

- Molecular Formula : C₁₀H₁₉N₃

- Molecular Weight : 181.28 g/mol .

- Key Differences : Lacks the 3-methoxyphenyl group, resulting in reduced lipophilicity (clogP ~1.2 vs. ~3.5 for the target compound).

- Applications : Serves as a simpler building block for synthesizing more complex amines .

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine (CAS: 1015846-20-4)

Analogues with Modified Aryl Groups

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(2-fluorophenyl)ethanamine

- Molecular Formula : C₁₃H₁₆FN₃

- Molecular Weight : 233.29 g/mol .

- Key Differences : Substitutes 3-methoxyphenyl with 2-fluorophenyl , introducing electron-withdrawing effects and altering binding affinities.

(S)-N-(1-Amino-1-oxopropan-2-yl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Functionalized Pyrazole Derivatives

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine

- Molecular Formula : C₁₄H₂₆BN₃O₂

- Molecular Weight : 279.19 g/mol .

- Key Differences : Incorporates a boronate ester , enabling Suzuki-Miyaura cross-coupling reactions for further derivatization.

4-Chloro-N-((6-hydroxypyrimidin-4-yl)methyl)-1H-pyrrole-2-carboxamide

Biological Activity

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a compound characterized by a complex molecular structure that includes a pyrazole ring and a methoxyphenyl group. Its empirical formula is , with a molecular weight of 259.35 g/mol . This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The presence of the pyrazole ring is significant as compounds containing this moiety are known for various biological properties, including:

- Anti-inflammatory effects

- Anticancer activities

- Antimicrobial properties

The compound features a primary amine group that enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may interact with pathways relevant to cancer therapy, potentially inhibiting tumor growth and proliferation.

- Anti-inflammatory Properties : The compound's structure implies possible modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

- Antimicrobial Effects : Similar compounds have shown effectiveness against various pathogens, indicating potential for this compound in antimicrobial applications .

In Vitro Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound. For example:

These studies highlight the potential of pyrazole derivatives in therapeutic applications.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. The results suggest favorable binding affinities with proteins involved in cancer progression and inflammation .

Synthesis and Purification

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole structure.

- Alkylation : Introducing the ethyl group at the desired position.

- Amine Functionalization : Attaching the methoxyphenyl group through amine chemistry.

Purification techniques such as recrystallization and chromatography are employed to achieve high purity levels of the final product .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, and how can intermediates be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, the pyrazole core is functionalized via alkylation of 3,5-dimethylpyrazole derivatives, followed by coupling with a 3-methoxyphenyl ethylamine precursor. Validation of intermediates requires analytical techniques such as HPLC (≥98% purity threshold), NMR (to confirm substitution patterns), and mass spectrometry (to verify molecular weights). Reaction conditions (e.g., temperature, solvent polarity) should be optimized using design-of-experiments (DoE) frameworks to minimize byproducts .

Q. Which spectroscopic and computational methods are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography (using SHELX software ) resolves 3D conformation, particularly for crystallizable derivatives.

- DFT calculations (e.g., B3LYP/6-31G* basis set ) predict electronic properties and confirm experimental NMR/IR spectra.

- High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) validate connectivity, especially for distinguishing regioisomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.

- Store at -20°C in airtight containers to prevent degradation.

- Refer to incomplete but critical SDS data (e.g., acute toxicity LD50 values pending) and prioritize spill containment using inert adsorbents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with halogenated aryl groups) and test against target proteins (e.g., kinases, GPCRs) via SPR (surface plasmon resonance) or radioligand binding assays .

- Use molecular docking (AutoDock Vina) to correlate binding affinities with steric/electronic parameters .

Q. How should researchers resolve contradictions between experimental and computational data?

- Methodological Answer :

- Scenario : Discrepancies in predicted vs. observed NMR chemical shifts.

- Steps :

Re-optimize DFT parameters (e.g., solvent model, exchange-correlation functional ).

Validate crystallographic data for conformational flexibility (e.g., torsional angles via SHELXL refinement ).

Perform control experiments (e.g., variable-temperature NMR) to detect dynamic effects .

Q. What strategies are effective for studying metabolic stability and degradation pathways?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Isotope labeling (e.g., ¹⁴C at the ethyl group) tracks degradation products.

- Computational tools (e.g., MetaSite) predict cytochrome P450-mediated oxidation sites .

Q. How can crystallographic disorder or twinning be addressed in X-ray studies?

- Methodological Answer :

- Use SHELXD for twin resolution (HKLF5 format) and refine disordered regions with PART instructions .

- Apply rigid-body constraints to stable moieties (e.g., pyrazole ring) and test alternative space groups .

Q. What interdisciplinary approaches enhance mechanistic studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.